Cas no 2089320-93-2 (Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate)

Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused triazolopyridine core with an ester and amino functional group. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The presence of both amino and ester groups allows for further derivatization, enabling the synthesis of diverse bioactive molecules. Its rigid triazolopyridine scaffold contributes to enhanced stability and binding affinity in target interactions. The compound is commonly utilized in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates. High purity grades are available to ensure reproducibility in research and industrial processes.
Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate structure
2089320-93-2 structure
Product Name:Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
CAS No:2089320-93-2
MF:C9H10N4O2
MW:206.20130109787
CID:5950417
PubChem ID:121231621
Update Time:2025-06-26

Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid, 2-amino-, ethyl ester
    • 2089320-93-2
    • Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
    • EN300-6510169
    • Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
    • Inchi: 1S/C9H10N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3,(H2,10,12)
    • InChI Key: FWHYVVJNLYFTJD-UHFFFAOYSA-N
    • SMILES: C12=NC(N)=NN1C=C(C(OCC)=O)C=C2

Computed Properties

  • Exact Mass: 206.08037557g/mol
  • Monoisotopic Mass: 206.08037557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 82.5Ų

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • pka: 4.06±0.30(Predicted)

Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6510169-1.0g
ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
2089320-93-2
1g
$0.0 2023-06-07

Additional information on Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS No. 2089320-93-2): A Comprehensive Overview

Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate, with the chemical identifier CAS No. 2089320-93-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound has garnered attention due to its unique structural features and potential biological activities. The molecule consists of a fused tricyclic system comprising a pyridine ring, a triazole ring, and an amino group, all of which contribute to its complex pharmacophoric properties.

The structure of Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is characterized by its high degree of functionalization. The presence of the amino group at the 2-position and the carboxylate ester at the 6-position introduces multiple sites for chemical modification and interaction with biological targets. This structural versatility makes it a valuable scaffold for the development of novel therapeutic agents.

Recent research in the field of heterocyclic chemistry has highlighted the importance of tricyclic systems in drug discovery. These compounds often exhibit enhanced binding affinity and selectivity due to their rigid three-dimensional structures. The triazolo[1,5-a]pyridine core is particularly noteworthy for its ability to interact with various biological receptors and enzymes. For instance, studies have shown that derivatives of this scaffold can modulate pathways involved in inflammation, cancer, and neurodegenerative diseases.

The carboxylate ester functionality in Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate provides an additional layer of complexity. Ester groups are well-known for their role as prodrugs or for enhancing solubility and bioavailability. This feature makes the compound a promising candidate for further derivatization to improve pharmacokinetic properties while maintaining or enhancing biological activity.

In terms of synthetic chemistry, Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate can be synthesized through multi-step reactions involving condensation reactions between appropriate precursors. The synthesis typically involves the formation of the triazole ring followed by cyclization with a pyridine derivative. The introduction of the amino and carboxylate ester groups can be achieved through nucleophilic substitution or other functional group transformations.

One of the most compelling aspects of Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is its potential as a lead compound for drug development. Preclinical studies have demonstrated that derivatives of this scaffold exhibit promising activities against various disease models. For example, research has shown that certain analogs can inhibit kinases involved in tumor growth and angiogenesis. Additionally, there is evidence suggesting that these compounds may have neuroprotective properties by modulating glutamate receptor activity.

The pharmacological profile of Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is further enhanced by its ability to cross the blood-brain barrier. This property is crucial for treating central nervous system disorders such as Alzheimer's disease and Parkinson's disease. By designing analogs that retain this ability while improving metabolic stability and target engagement, researchers aim to develop next-generation therapeutics with improved efficacy and reduced side effects.

Computational chemistry has played a significant role in understanding the interactions between Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate and its biological targets. Molecular docking studies have been used to predict binding affinities and identify key residues involved in receptor interactions. These insights have guided the design of more potent and selective derivatives.

The development of novel drug candidates often involves optimizing various parameters such as potency, selectivity, solubility, and pharmacokinetic properties. Ethyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate serves as an excellent starting point for such optimization efforts due to its structural complexity and functional diversity.

Future research directions may include exploring new synthetic routes to improve yield and scalability while maintaining high purity standards. Additionally,investigators are likely to focus on developing new methodologies for assessing biological activity more efficiently using high-throughput screening technologies.

In conclusion,Ethyl 2-amino[1,,2,,4]triazolo[/,5]-[/,a]pyridine[/,6]-carboxylate (CAS No./strong>2089320-93-2) is a versatile heterocyclic compound with significant potential in pharmaceutical research./strong> Its unique structural features make it an attractive scaffold for developing novel therapeutic agents./strong> With ongoing advancements in synthetic chemistry/strong>and computational biology/strong>, /strong>Ethyl 2-amino[/,1,/2,/4]triazolo[/,5]-[/,a]pyridine[/,6]-carboxylate /strong>is poised to play a crucial role in addressing unmet medical needs./strong>

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